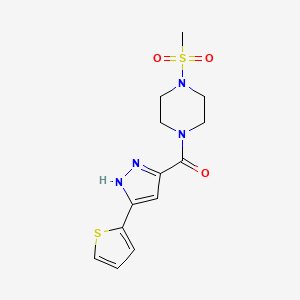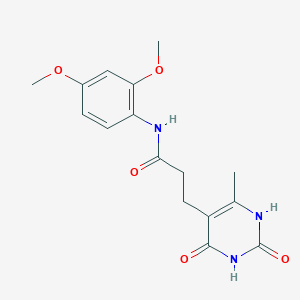![molecular formula C22H24N4O2S B2821357 (4-(Benzo[d]isothiazol-3-yl)piperazin-1-yl)(2-(cyclopentyloxy)pyridin-4-yl)methanone CAS No. 2034358-65-9](/img/structure/B2821357.png)
(4-(Benzo[d]isothiazol-3-yl)piperazin-1-yl)(2-(cyclopentyloxy)pyridin-4-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (4-(Benzo[d]isothiazol-3-yl)piperazin-1-yl)(2-(cyclopentyloxy)pyridin-4-yl)methanone is a chemical compound with potential antipsychotic properties . It has a unique chemical structure compared to other existing antipsychotic drugs .
Synthesis Analysis
The synthesis of this compound involves complex chemical reactions. An improved process for the preparation of this compound has been described in a patent . The process involves the use of key intermediates for the synthesis of lurasidone .Molecular Structure Analysis
The molecular structure of this compound is complex. It includes a benzisothiazolyl group attached to a piperazine ring, which is further linked to a pyridinyl group .Chemical Reactions Analysis
The compound can undergo various chemical reactions. For instance, it can be used to synthesize novel N-(trans-4-(2-(4-(benzo[d]isothiazol-3-yl)piperazin-1-yl)ethyl)cyclohexyl)amides, which have potential multireceptor atypical antipsychotic properties .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 319.38 . The compound’s IUPAC name is4-[4-(1,2-benzisothiazol-3-yl)-1-piperazinyl]-4-oxobutanoic acid .
Aplicaciones Científicas De Investigación
Antibacterial Activity
(4-(Benzo[d]isothiazol-3-yl)piperazin-1-yl)(2-(cyclopentyloxy)pyridin-4-yl)methanone: derivatives have been evaluated for their antibacterial activity. In particular, one of the compounds showed promising results against Bacillus subtilis and Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 500 µg/mL . This application highlights its potential as an antimicrobial agent.
Antipsychotic Properties
The same compound acts as a dopamine and serotonin antagonist, making it relevant in the field of antipsychotic drug development. Researchers have explored its use as an antipsychotic substance .
Bioactive Scaffold
The isothiazole ring within this compound serves as a bioactive scaffold. Isothiazoles, along with other heterocyclic compounds, play a crucial role in drug discovery and development. Their presence often enhances the biological activity of molecules .
Oxidosqualene Cyclase Inhibition
Benzisothiazole derivatives, to which our compound belongs, exhibit oxidosqualene cyclase inhibition. This property has implications in cholesterol biosynthesis and lipid metabolism .
Urinary Dysfunction Treatment
Some benzisothiazole derivatives have been investigated for their potential in treating urinary dysfunction . While specific studies on our compound are scarce, its structural similarity suggests a similar avenue of exploration.
MC4 Receptor Agonistic Activity
Piperazine derivatives, including those containing the piperazin-1-yl moiety, exhibit diverse biological activities. These range from antiviral and antimicrobial effects to MC4 receptor agonistic activity . Further research could uncover additional applications related to this compound.
Mecanismo De Acción
Propiedades
IUPAC Name |
[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-(2-cyclopentyloxypyridin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O2S/c27-22(16-9-10-23-20(15-16)28-17-5-1-2-6-17)26-13-11-25(12-14-26)21-18-7-3-4-8-19(18)29-24-21/h3-4,7-10,15,17H,1-2,5-6,11-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIGXRNBWLJYIOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2=NC=CC(=C2)C(=O)N3CCN(CC3)C4=NSC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(Benzo[d]isothiazol-3-yl)piperazin-1-yl)(2-(cyclopentyloxy)pyridin-4-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

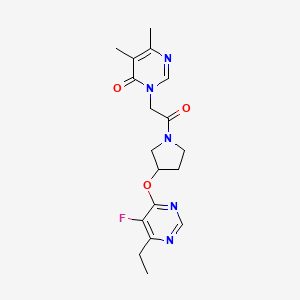
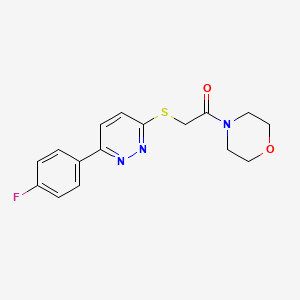
![2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2821280.png)
![4-methoxy-N-[4-(4-methoxyphenyl)sulfonyliminocyclohexa-2,5-dien-1-ylidene]benzenesulfonamide](/img/structure/B2821281.png)
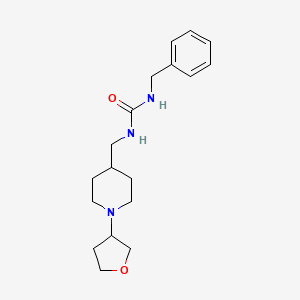


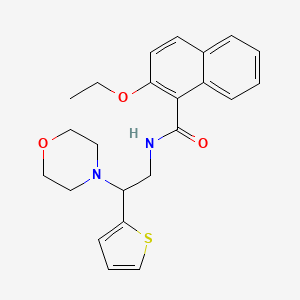

![N-{4-[1-acetyl-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2821290.png)
![3-[(5E)-5-[(2,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B2821292.png)
![Methyl exo-3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride](/img/structure/B2821294.png)
